tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with hydroxy and methoxy groups, as well as a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxypyrrolidine.
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to form a silyl ether.
Formation of Carboxylate: The protected intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Deprotection: Finally, the silyl protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The tert-butyl ester group may also play a role in modulating the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-hydroxy-4-ethoxypyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-hydroxy-4-propoxy-pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the pyrrolidine ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCELXHUNUFBB-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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